molecular formula C10H13F2NO2 B2693298 [4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine CAS No. 926248-12-6

[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine

Cat. No.: B2693298
CAS No.: 926248-12-6
M. Wt: 217.216
InChI Key: GNKNYDRCFXMNBL-UHFFFAOYSA-N
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Description

[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine is an organic compound with the molecular formula C10H13F2NO2 It is characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine typically involves the nucleophilic substitution reaction of difluoromethane with a suitable precursor. One common method involves the reaction of 4-(difluoromethoxy)-3-ethoxybenzaldehyde with an amine source under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-ethoxybenzoic acid derivatives, while reduction could produce difluoromethoxy-ethoxybenzylamine derivatives.

Scientific Research Applications

[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and ethoxy groups may enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • [4-(Difluoromethoxy)-3-fluorophenyl]methanamine
  • [4-(Difluoromethoxy)-3-ethoxyphenyl]methanol
  • [4-(Difluoromethoxy)-3-ethoxyphenyl]methane

Uniqueness

Compared to similar compounds, [4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine is unique due to the presence of both difluoromethoxy and ethoxy groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(difluoromethoxy)-3-ethoxyphenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2/c1-2-14-9-5-7(6-13)3-4-8(9)15-10(11)12/h3-5,10H,2,6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKNYDRCFXMNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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